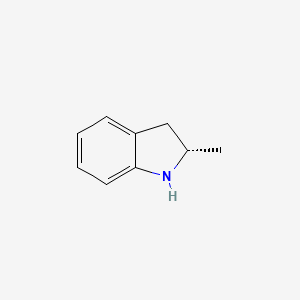

(2S)-2-methyl-2,3-dihydro-1H-indole

描述

Significance of Chiral Indoline (B122111) Scaffolds in Advanced Organic Synthesis

Chiral indoline scaffolds are foundational elements in the design and synthesis of a wide array of biologically active compounds and chiral catalysts. acs.org Their rigid, bicyclic structure provides a well-defined three-dimensional framework, which is crucial for achieving high stereoselectivity in chemical reactions. The presence of a nitrogen atom and a stereogenic center within the indoline core allows for diverse functionalization, making these scaffolds versatile building blocks in medicinal chemistry and materials science. acs.orgnih.gov The development of efficient methods for the synthesis of enantioenriched indolines is a testament to their importance in modern organic chemistry. acs.orgnih.gov

Overview of the 2,3-Dihydro-1H-Indole Core Structure and Stereochemistry

The core structure of indoline, also known as 2,3-dihydro-1H-indole, consists of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring. nist.gov The "2,3-dihydro" designation indicates that the double bond between the second and third positions of the indole (B1671886) ring has been saturated. This saturation introduces the possibility of stereoisomerism. When a substituent, such as a methyl group, is present at the C2 position, a chiral center is created, leading to the existence of two enantiomers: (2S)-2-methyl-2,3-dihydro-1H-indole and (2R)-2-methyl-2,3-dihydro-1H-indole. nih.gov The precise spatial arrangement of this substituent is critical in determining the molecule's chemical and biological properties.

Scope and Research Focus of the Outline

This article will focus exclusively on the chemical compound this compound. The subsequent sections will provide a detailed examination of its synthesis, physical and spectroscopic properties, methods for its enantiomeric analysis, and its specific applications as a chiral auxiliary and in asymmetric synthesis. The aim is to provide a comprehensive and scientifically rigorous overview of this important chiral molecule.

属性

IUPAC Name |

(2S)-2-methyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRWRJDVVXAXGBT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426382 | |

| Record name | (2S)-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22160-09-4 | |

| Record name | (-)-2-Methylindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22160-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-methyl-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enantioselective Synthetic Methodologies for 2s 2 Methyl 2,3 Dihydro 1h Indole and Its Derivatives

Catalytic Asymmetric Hydrogenation of Indole (B1671886) Precursors

Catalytic asymmetric hydrogenation represents one of the most direct and atom-economical approaches for the synthesis of chiral indolines from their corresponding indole precursors. dicp.ac.cn This method typically involves the use of a chiral catalyst to stereoselectively deliver hydrogen to the prochiral double bond of the indole ring.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Transition metal complexes, particularly those of iridium, rhodium, and manganese, have been extensively investigated for the asymmetric hydrogenation of indoles. The choice of metal and the design of the chiral ligand are crucial for achieving high enantioselectivity and catalytic activity.

Iridium-Catalyzed Systems: Scope and Stereocontrol

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral indolines. Researchers have demonstrated that the combination of an iridium precursor, such as [Ir(COD)Cl]₂, with chiral phosphite-type ligands can effectively catalyze the hydrogenation of 2-methylindole (B41428). dicp.ac.cn The use of iodine as an additive has been shown to significantly enhance both the conversion and enantioselectivity of this reaction. dicp.ac.cn

In a notable study, a catalyst system based on a phosphite (B83602) ligand derived from (S)-BINOL achieved full conversion of 2-methylindole with an enantiomeric excess (ee) of up to 80%. dicp.ac.cn The screening of various solvents identified ethanol (B145695) as the optimal choice for this transformation. dicp.ac.cn These findings highlight the potential of easily accessible monodentate phosphite ligands in iridium-catalyzed asymmetric hydrogenations. dicp.ac.cn

Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylindole

| Ligand | Additive | Solvent | Pressure (atm) | Temperature (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|---|---|

| L4 | None | EtOH | 35 | 50 | Moderate | - |

| Phosphite Ligand | Iodine | EtOH | - | - | 100 | up to 80 |

Data sourced from a 2014 study on iridium-catalyzed hydrogenation using phosphite ligands. dicp.ac.cn

Rhodium-Catalyzed Approaches: Ligand Design and Mechanistic Aspects

Rhodium-catalyzed asymmetric hydrogenation has a long-standing history in the synthesis of chiral compounds and has been applied to the reduction of indole derivatives. rsc.org The effectiveness of these systems is highly dependent on the design of the chiral ligands, which coordinate to the rhodium center and control the stereochemical outcome of the hydrogenation.

Early work in this area laid the foundation for the development of highly effective rhodium-based catalysts for the hydrogenation of N-protected indoles. dicp.ac.cn More recent advancements have focused on the development of novel ligands to improve enantioselectivity and substrate scope. For instance, a class of chiral supramolecular ligands, PhthalaPhos, which are binol-derived chiral monophosphites containing a phthalic acid diamide (B1670390) group, have shown excellent enantioselectivity in the rhodium-catalyzed hydrogenation of various prochiral olefins. nih.gov

Mechanistic studies, often employing techniques like phosphorus-31 NMR spectroscopy, have been crucial in identifying key intermediates in the catalytic cycle. rsc.org These studies help in understanding how the catalyst and substrate interact to achieve high levels of stereocontrol. The insights gained from mechanistic investigations guide the rational design of new and more efficient rhodium catalysts.

Manganese-Complex-Catalyzed Enantioselective Reductions

The use of earth-abundant and less toxic metals like manganese in catalysis is a growing area of interest. Manganese-catalyzed asymmetric hydrogenation has been successfully applied to the reduction of 3H-indoles, providing access to valuable chiral indoline (B122111) scaffolds with excellent yields and enantioselectivities. researchgate.net These manganese-based systems have demonstrated compatibility with a range of acid-sensitive functional groups, a feature not always tolerated by precious metal catalysts like ruthenium. researchgate.net

A well-defined chiral pincer manganese catalyst has shown remarkable activity in the asymmetric hydrogenation of quinolines, a related class of N-heteroaromatics, achieving high enantioselectivities (up to 97% ee) and impressive turnover numbers. researchgate.net This success suggests the broader potential of manganese catalysts for the asymmetric reduction of various N-heterocyclic compounds, including substituted indoles. Furthermore, manganese catalysts have been employed in the enantioselective hydrogenation of in situ-synthesized imines derived from indanone derivatives, showcasing the versatility of this approach. rsc.org

Organocatalytic Asymmetric Hydrosilylation and Transfer Hydrogenation

Organocatalysis, which utilizes small organic molecules as catalysts, offers a valuable metal-free alternative for the asymmetric reduction of indoles. These methods often employ mild reaction conditions and exhibit broad functional group tolerance.

Chiral Lewis Base-Mediated Reductions

Chiral Lewis bases have been effectively used to catalyze the asymmetric hydrosilylation of various substrates. researchgate.net In the context of indoles, organocatalytic methods have been developed for the enantioselective N-alkylation of indoles with Morita–Baylis–Hillman carbonates, where chiral Lewis base catalysts afford products with moderate to excellent enantiomeric excesses (62–93%). mdpi.com

Another significant advancement is the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using Hantzsch dihydropyridine (B1217469) as the hydrogen source. organic-chemistry.org This metal-free approach provides optically active indolines with high enantioselectivity. organic-chemistry.org While this specific method was demonstrated on 2-aryl-substituted 3H-indoles, it highlights the potential of organocatalytic transfer hydrogenation for accessing chiral indolines. organic-chemistry.org

Brønsted Acid-Catalyzed Strategies

Chiral Brønsted acids have emerged as powerful catalysts for the enantioselective synthesis of indoline derivatives. These catalysts operate by activating substrates through protonation, thereby facilitating subsequent stereocontrolled transformations. A prominent strategy involves the asymmetric hydrogenation of 2-substituted indoles. In this approach, a Brønsted acid is used to activate the indole substrate, forming an iminium intermediate in situ. This intermediate is then hydrogenated in the presence of a chiral transition metal catalyst system, such as a palladium complex with a chiral ligand like (R)-H8-BINAP, to yield the desired enantioenriched indoline. This method has been successfully applied to the synthesis of various 2-substituted and 2,3-disubstituted indolines with high enantioselectivities, often exceeding 96% ee. acs.org

Another significant Brønsted acid-catalyzed approach involves the functionalization of the indole ring at different positions. For instance, metal-free catalytic methods have been developed for the remote C6-functionalization of 2,3-disubstituted indoles using β,γ-unsaturated α-ketoesters in the presence of a Brønsted acid catalyst. nih.govfrontiersin.org While not directly yielding the 2-methyl-2,3-dihydro-1H-indole core, these methods highlight the versatility of Brønsted acids in activating the indole system for various transformations. nih.govfrontiersin.org Furthermore, Brønsted acids can catalyze the regioselective reactions of 2-indolylmethanols with nucleophiles, leading to C3-functionalized indole derivatives. rsc.orgnih.gov By switching the typical nucleophilic character of the indole C3-position to an electrophilic one, this "umpolung" strategy provides access to a diverse range of indole structures. rsc.orgnih.gov

The table below summarizes representative examples of Brønsted acid-catalyzed reactions for the synthesis and functionalization of indole derivatives, which are precursors or analogues to the target compound.

| Catalyst System | Substrate | Product Type | Yield | Enantioselectivity/Diastereoselectivity | Reference |

| TsOH / Pd(OCOCF3)2/(R)-H8-BINAP | 2-Substituted Indoles | 2-Substituted Indolines | up to quant. | up to 96% ee | acs.org |

| Chiral Phosphoric Acid | 2-Vinylindoles and Methyleneindolinones | Spiro[tetrahydrocarbazole-3,3′-oxindoles] | up to 99% | up to >95:5 dr, 97% ee | acs.org |

| p-Toluenesulfonic acid | Enamides and 3-Hydroxy-isoindolinones | Spiroisindolinones | up to 97% | up to >98:<2:0:0 dr | chemrxiv.org |

| Chiral Brønsted Acids | Hydrazones and 3-Indolylmethanols | β-Substituted Tryptophan Derivatives | Good | Excellent | rsc.org |

Asymmetric Cycloaddition Reactions Leading to Dihydroindole Scaffolds

Asymmetric cycloaddition reactions represent a powerful and atom-economical approach for the construction of complex heterocyclic scaffolds, including the dihydroindole core. These reactions allow for the rapid assembly of multiple stereocenters with high levels of control.

Formal [3+2] and [4+2] Cycloadditions for Polycyclic Indolines

Formal [3+2] and [4+2] cycloaddition reactions have been effectively employed to construct polycyclic systems containing the indoline framework. In a notable example, a chiral phosphoric acid-catalyzed enantioselective formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles has been developed. nih.govresearchgate.net This reaction proceeds under mild conditions to afford a variety of 2,3-dihydropyrroles fused to the indole core in high yields and with excellent enantioselectivities. nih.govresearchgate.net

The Diels-Alder reaction, a classic [4+2] cycloaddition, has also been adapted for the asymmetric synthesis of complex indolines. The chiral phosphoric acid-catalyzed asymmetric Diels-Alder reaction between 2-vinylindoles and methyleneindolinones provides an efficient route to spiro[tetrahydrocarbazole-3,3′-oxindole] architectures. acs.org This transformation constructs one quaternary and three contiguous stereogenic centers with high yields and excellent stereoselectivities. acs.org

The table below presents examples of formal cycloaddition reactions for the synthesis of polycyclic indoline derivatives.

| Reaction Type | Catalyst | Reactants | Product | Yield | Enantioselectivity | Reference |

| Formal [3+2] Cycloaddition | Chiral Phosphoric Acid | Azoalkenes and 3-Vinylindoles | 2,3-Dihydropyrroles | High | Excellent | nih.govresearchgate.net |

| [4+2] Diels-Alder Reaction | Chiral Phosphoric Acid | 2-Vinylindoles and Methyleneindolinones | Spiro[tetrahydrocarbazole-3,3′-oxindoles] | up to 99% | up to 97% ee | acs.org |

| (4+3) Cycloaddition | Rhodium Catalyst | 2- and 3-Vinylindoles and Vinyldiazoesters | Cyclohepta[b]indolines | High | High | acs.org |

1,3-Dipolar Cycloadditions for Spiroindoline Derivatives

The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings, and it has been extensively used to synthesize spiroindoline derivatives. wikipedia.orgnumberanalytics.comslideshare.net This reaction typically involves the in-situ generation of a 1,3-dipole, such as an azomethine ylide from the decarboxylative condensation of an α-amino acid with an isatin, which then reacts with a dipolarophile. nih.gov

A variety of dipolarophiles can be employed, leading to a diverse range of spirooxindole products. For instance, the three-component 1,3-dipolar cycloaddition of isatin-derived azomethine ylides with maleimides can produce functionalized N-fused pyrrolidinyl spirooxindoles in high yields and with excellent diastereoselectivities. nih.gov The choice of dipolarophile can control the regioselectivity of the cycloaddition, allowing for the synthesis of different structural isomers. nih.govmdpi.com These reactions are often performed under mild, catalyst-free conditions, making them highly efficient and sustainable. nih.govnih.gov

The following table showcases examples of 1,3-dipolar cycloaddition reactions for the synthesis of spiroindoline derivatives.

| Dipole Source | Dipolarophile | Product | Yield | Diastereoselectivity | Reference |

| Isatins and α-Amino Acids | Maleimides | N-Fused Pyrrolidinyl Spirooxindoles | 76-95% | 17:1 to >99:1 dr | nih.gov |

| Isatins and α-Amino Acids | Methylene (B1212753) Indolinone | N-Fused Pyrrolidinyl-dispirooxindoles | 85% | 50:1 dr | nih.gov |

| Isatins, 3-(2-nitrovinyl)-1H-indoles, and THIQs | THIQs | Tetrahydroisoquinoline-fused Spirooxindoles | 61-94% | >99:1 dr | nih.gov |

Stereoselective C-H Functionalization Strategies for Dihydroindoles

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach to creating carbon-carbon and carbon-heteroatom bonds. Stereoselective C-H functionalization strategies for the synthesis of dihydroindoles are particularly attractive as they avoid the need for pre-functionalized starting materials.

Rhodium(II)-Catalyzed C-H Insertion Reactions for 2,3-Dihydro-1H-Indoles

Rhodium(II) catalysts are well-known for their ability to catalyze C-H insertion reactions. These reactions have been applied to the synthesis of various heterocyclic compounds. While direct rhodium-catalyzed C-H insertion to form the 2-methyl-2,3-dihydro-1H-indole ring is less common, related rhodium-catalyzed C-H functionalizations of indoles provide a basis for such transformations. For example, rhodium-catalyzed intermolecular C-H dienylation at the 2-position of indoles with allenyl carbonates has been developed using a directing group strategy. nih.govrsc.org This reaction proceeds with high stereoselectivity, and the directing group plays a crucial role in controlling the geometry of the resulting diene. nih.govrsc.org

Furthermore, rhodium(II)-catalyzed annulations of N-vinyl indoles with N-tosyl-1,2,3-triazoles have been shown to produce indoles containing a N-dihydropyrrole moiety. rsc.org These examples demonstrate the potential of rhodium catalysis for the functionalization of the indole core, which could be adapted for the synthesis of specific dihydroindole derivatives.

Biocatalytic Approaches to Chiral Indoline Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. An enzymatic platform has been developed for the construction of chiral indolines via the abiological intramolecular C(sp³)–H amination of organic azides. nih.govresearchgate.netacs.org Through directed evolution of a cytochrome P411 enzyme, a variant named P411-INS-5151 was engineered to catalyze the intramolecular C(sp³)–H amination of aryl azides, affording chiral indolines with moderate to good efficiency and selectivity, achieving up to 74% yield and a 99:1 enantiomeric ratio. nih.govresearchgate.net This biocatalytic approach provides a concise route to chiral N-heterocycles. nih.govresearchgate.net

The following table summarizes the key findings of this biocatalytic approach.

| Enzyme Variant | Substrate Type | Reaction Type | Yield | Enantiomeric Ratio (er) | Reference |

| P411-INS-5151 | Aryl Azides | Intramolecular C(sp³)–H Amination | up to 74% | up to 99:1 | nih.govresearchgate.net |

Enzyme-Catalyzed Kinetic Resolutions for Enantiopure Intermediates

Enzyme-catalyzed kinetic resolution is a powerful strategy for obtaining enantiopure compounds. This method relies on the stereoselective transformation of one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched substrate or the enantiopure product. While direct enzymatic kinetic resolution of 2-methylindoline (B143341) is not extensively documented in the provided literature, the broader application of enzymes for producing chiral amines and their precursors is well-established. wiley.com

Hydrolases are commonly used for the resolution of racemic amines, and ω-transaminases (ω-TAs) are particularly valuable for the synthesis of chiral amines by transferring an amino group from a donor to a carbonyl acceptor with high stereoselectivity. wiley.com Such biocatalytic methods offer a green and efficient alternative to traditional chemical resolutions. wiley.com For instance, the industrial synthesis of sitagliptin, a well-known pharmaceutical, utilizes an (R)-selective ω-transaminase, demonstrating the scalability of this technology. wiley.com

The general principle of kinetic resolution can be applied to precursors of (2S)-2-methyl-2,3-dihydro-1H-indole. For example, a racemic mixture of a suitable precursor could be subjected to an enzymatic reaction, such as acylation catalyzed by a lipase, where the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Biocatalysis in Convergent Synthetic Pathways

Biocatalysis is increasingly integrated into convergent synthetic pathways for the construction of complex chiral molecules, including indolines. acs.orgnih.gov This approach leverages the high selectivity of enzymes to create key chiral building blocks that are then assembled into the final product.

A notable advancement is the use of engineered cytochrome P450 enzymes for intramolecular C(sp³)–H amination. acs.orgnih.gov Researchers have developed a variant, P411-INS-5151, through directed evolution, which can catalyze the synthesis of chiral indolines from aryl azide (B81097) precursors with moderate to good efficiency and high enantioselectivity. acs.orgnih.gov This "new-to-nature" biocatalysis forges a C-N bond by inserting an aryl nitrene into an unactivated C-H bond, a transformation that is challenging for traditional small-molecule catalysts. nih.gov

The process starts with a readily available substrate like 1-azido-2-propylbenzene. The engineered enzyme facilitates the intramolecular C-H amination to produce the corresponding chiral 2-methylindoline. nih.gov This enzymatic step can be coupled with other biocatalytic transformations to build molecular complexity. acs.orgnih.gov For example, it can be combined with a P411-based carbene transferase or a tryptophan synthase to generate more complex molecules like α-amino lactones or noncanonical amino acids. acs.org This highlights the power of biocatalysis in creating efficient and convergent synthetic routes to valuable chiral N-heterocycles. acs.orgnih.gov

A prevalent biosynthetic strategy for producing chiral cyclic amines involves the intramolecular condensation of aminoketones or aminoaldehydes, followed by reduction using imine reductases. acs.orgnih.gov This requires substrates with pre-installed carbonyl and amino functionalities. acs.orgnih.gov

| Enzyme | Substrate | Product | Yield | Enantiomeric Ratio (er) |

| P411-INS-5151 | 1-Azido-2-propylbenzene | Chiral 2-methylindoline | up to 74% | up to 99:1 |

Table 1: Biocatalytic synthesis of chiral indolines using an engineered cytochrome P411 variant. acs.orgnih.gov

Metal-Free Annulation and Cyclization Strategies

The development of metal-free synthetic methods is a significant goal in modern organic chemistry to enhance sustainability and reduce costs. researchgate.net Several metal-free strategies have been successfully applied to the synthesis of indoline and indole scaffolds.

One such approach involves the radical cascade cyclization of 2-alkynylaniline derivatives with sulfonyl chlorides. acs.org This method, conducted under metal- and base-free conditions, allows for the construction of C3-sulfone methylene-substituted indolines in moderate to good yields. acs.org It simultaneously forms three new chemical bonds and utilizes a solvent-radical relay strategy, offering a rapid and concise route to the indoline framework. acs.org

Another effective metal-free method is the C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant. researchgate.net This protocol is operationally simple and avoids the need for expensive transition-metal catalysts, providing a broad substrate scope for substituted indoles. researchgate.net The proposed mechanism involves a radical cation generated by single electron transfer, followed by a migratory process through a phenonium ion intermediate. researchgate.net

Furthermore, the synthesis of indolines can be achieved through the reaction of 2-vinylanilines with dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride (SOCl₂), which yields 2-thiomethylindoles. rsc.org Interestingly, replacing DMSO with diethyl sulfoxide in this reaction leads to the formation of 2-unsubstituted indoles with high selectivity. rsc.org Transition-metal-free amination of aryl chlorides, such as 2- and 3-chlorostyrene, with aliphatic or aromatic amines in the presence of potassium tert-butoxide also provides a direct route to N-substituted 2,3-dihydroindoles. acs.org

| Reactants | Reagents/Conditions | Product Type | Yield |

| 2-Alkynylaniline derivatives, Sulfonyl chlorides | Metal- and base-free | C3-Sulfone methylene-substituted indolines | 21-85% |

| N-Ts-2-alkenylanilines | DDQ (oxidant) | Substituted indoles | Good |

| 2-Vinylanilines | DMSO/SOCl₂ | 2-Thiomethylindoles | - |

| 2-Vinylanilines | Diethyl sulfoxide/SOCl₂ | 2-Unsubstituted indoles | - |

| 2- or 3-Chlorostyrene, Amines | Potassium tert-butoxide | N-Substituted 2,3-dihydroindoles | Good |

Table 2: Overview of selected metal-free strategies for indoline synthesis. acs.orgresearchgate.netrsc.orgacs.org

Other Advanced Methodologies for Indoline Scaffold Construction

Beyond biocatalysis and metal-free methods, a variety of other advanced synthetic strategies have been developed for the enantioselective synthesis of the indoline scaffold.

Transition Metal-Catalyzed Syntheses: Palladium- and copper-catalyzed reactions are prominent in the synthesis of chiral indolines. A concise route to enantiomerically pure 2-substituted indolines has been developed using a sequential process involving the Pd-catalyzed coupling of amino-functionalized organozinc reagents with 1-bromo-2-iodobenzene, followed by an intramolecular Buchwald-Hartwig amination. rsc.org This method provides modest yields in the initial coupling step but satisfactory yields in the subsequent cyclization. rsc.org

Copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines offers another efficient route to chiral 2-methylindolines. nih.gov Using a commercially available, amino-acid-derived chiral ligand and a copper(II) salt, this method can achieve up to 90% enantiomeric excess (ee). nih.gov The reaction is competitive with other reported methods and utilizes readily available starting materials. nih.gov

| Catalyst System | Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Pd(OAc)₂ / (R)-BINAP | C2-substituted indoles | Chiral indolines | Moderate | up to 99% |

| Cu(II) salt / Chiral ligand | N-sulfonyl-2-allylanilines | Chiral N-sulfonyl-2-methylindolines | - | up to 90% |

Table 3: Examples of transition metal-catalyzed enantioselective indoline synthesis. nih.govsci-hub.ru

Asymmetric Hydrogenation and Other Cyclizations: Asymmetric hydrogenation of indole derivatives catalyzed by chiral iridium complexes is another powerful technique for producing 2-substituted and 2,3-disubstituted indolines. sci-hub.ru Additionally, palladium-catalyzed intramolecular reductive Heck reactions have been employed to synthesize chiral indolines from C2-substituted indoles with good to excellent enantiomeric excesses. sci-hub.ru

A stereoselective synthesis of trans-2,3-dihydro-1H-indoles can be achieved through a rhodium(II)-catalyzed C-H insertion of α-diazo carbonyl intermediates. researchgate.net This method can produce indolines with high diastereomeric and enantiomeric excesses. researchgate.net Furthermore, a novel method for the asymmetric synthesis of trans-2,3-disubstituted indolines involves the (-)-sparteine-mediated electrophilic substitution of 2-benzyl N-pivaloylaniline with aldehydes, followed by intramolecular nucleophilic substitution, yielding highly enantioenriched indolines. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Methyl 2,3 Dihydro 1h Indole Derivatives

Electrophilic Reactivity of the Indoline (B122111) Ring

The indoline ring system, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is generally considered an electron-rich aromatic system. The nitrogen atom's lone pair of electrons significantly influences the ring's reactivity towards electrophiles. In contrast to its fully aromatic counterpart, indole (B1671886), where electrophilic substitution predominantly occurs at the C3 position, the reactivity pattern of the indoline ring is more aligned with that of a substituted aniline (B41778).

The nitrogen atom in the 2,3-dihydro-1H-indole structure imparts basic properties, which allows it to participate in various chemical reactions, including electrophilic substitutions. cymitquimica.com The pyrrole (B145914) ring in the parent indole is exceptionally electron-rich, making it highly susceptible to electrophilic attack. However, in the dihydroindole (indoline) derivative, the saturation at the 2 and 3 positions alters the electronic distribution. Electrophilic substitution on the carbocyclic (benzene) ring typically occurs only after the N1, C2, and C3 positions of an indole are already substituted. wikipedia.org In strongly acidic conditions that can protonate C3, electrophilic attack is often directed to the C5 position. wikipedia.org For substituted indolines, such as 2-methyl-2,3-dihydro-1H-indole derivatives, electrophilic substitution reactions like halogenation or nitration are known to occur on the indole ring. For instance, nitration of 2-methylindole (B41428) under acidic conditions with nitric and sulfuric acids can lead to substitution at the C5 position. bhu.ac.in

Nucleophilic Properties and Basic Site Characterization

The primary site of basicity and nucleophilicity in (2S)-2-methyl-2,3-dihydro-1H-indole is the nitrogen atom. Basicity refers to the ability of the nitrogen's lone pair to accept a proton (a thermodynamic property), while nucleophilicity describes the rate at which it attacks an electrophilic center, typically a carbon atom (a kinetic property). masterorganicchemistry.comreddit.com The presence of the nitrogen atom with its lone pair of electrons makes the indoline structure a Lewis base. cymitquimica.com

The nucleophilicity of the nitrogen can be harnessed in various synthetic transformations. For example, it can be alkylated or acylated to introduce substituents on the nitrogen atom. The degree of nucleophilicity is influenced by steric hindrance around the nitrogen and the electronic nature of substituents on the ring. The methyl group at the C2 position introduces some steric bulk, which may modulate its reactivity compared to unsubstituted indoline.

Transformations at the 3-Position of the Dihydroindole Ring

The C3 position of the dihydroindole ring is benzylic and adjacent to the nitrogen atom, making it a focal point for various chemical transformations.

Oxidation of the C3 methylene (B1212753) group in 2-methyl-2,3-dihydro-1H-indole derivatives is a common strategy to access 2-methyloxoindoline (or 2-methyl-1H-indol-3(2H)-one) structures. These reactions are significant as the oxoindoline core is present in many biologically active molecules.

Various oxidizing agents can accomplish this transformation. For instance, 3,3-disubstituted indolines can be oxidized to 2-oxindoles. mdpi.com Electrochemical methods have also been developed for the dearomative 2,3-difunctionalization of indoles, providing access to a range of oxoindoline derivatives, including 3-hydroxy-2-oxindoles and 2-hydroxy-3-oxindoles, under metal- and catalyst-free conditions. rsc.org

| Starting Material | Reagents/Conditions | Product | Reference |

| 3,3-Disubstituted Indoline | Storage in DMSO solution | 2-Oxindole | mdpi.com |

| Indole Derivatives | Electrochemical Anode-Selective Oxidative Cross-Coupling | 3,3-Diaryl-2-oxindole, 3-Hydroxy-2-oxindole | rsc.org |

| 2-(1′H-indol-2′-yl)- cymitquimica.combhu.ac.innaphthyridine | UV, Acetonitrile, Air | 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one | rsc.org |

Selective reduction of functional groups on the 2-methyl-2,3-dihydro-1H-indole scaffold is crucial for the synthesis of complex target molecules. This can involve the reduction of substituents on the aromatic ring or on the nitrogen atom. For example, a nitrile group on the indoline ring can be reduced to an amine.

The choice of reducing agent is critical for achieving selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of acetic acid has been used for the selective reduction of an aldehyde group on a benzoyl-protected benzene ring without causing intramolecular transesterification. nih.gov In another study, the reduction of Boc-protected nitriles using sodium borohydride and iodine led to the formation of 2,3-dihydromelatonin (B1249714) derivatives, though this was sometimes accompanied by partial aromatization of the indoline ring. mdpi.com

| Substrate | Reducing Agent/Conditions | Transformation | Reference |

| 2-Methyl-2,3-dihydro-1H-indole-6-carbonitrile | Not specified | Nitrile to Amine | |

| 2,5-bis[(4'-(methoxy)benzoyl)oxy]benzaldehyde | NaBH₄, Acetic Acid | Aldehyde to Alcohol | nih.gov |

| Boc-substituted 3-cyano-oxindoles | NaBH₄, I₂, THF | Nitrile to Amine (with reduction of Boc to methyl) | mdpi.com |

Rearrangement reactions provide powerful methods for skeletal transformations of the indoline ring system.

The Beckmann rearrangement converts an oxime into an amide or a lactam. masterorganicchemistry.comlibretexts.org This reaction has been applied to ketoximes derived from fused indoline systems. For example, the oxime of 2-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one undergoes a Beckmann rearrangement when treated with phosphorus oxychloride to yield the corresponding lactam. researchgate.net The reaction is typically promoted by acid or a Lewis acid catalyst. libretexts.orgnih.gov

The Baeyer–Villiger oxidation transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org This reaction is highly regioselective, with the migratory aptitude of the substituent adjacent to the carbonyl group following the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgpitt.edu This reaction is a key tool for synthesizing lactones which are intermediates for many natural products. nih.gov While direct examples on a simple 2-methyl-3-oxoindoline were not found in the search results, the Baeyer-Villiger oxidation is a fundamental reaction for converting cyclic ketones, such as those derived from the indoline scaffold, into lactones. pitt.edunih.gov

| Reaction | Substrate Type | Reagents | Product Type | Reference |

| Beckmann Rearrangement | Ketoxime | Acid (e.g., H₂SO₄), POCl₃ | Amide or Lactam | masterorganicchemistry.comlibretexts.orgresearchgate.net |

| Baeyer–Villiger Oxidation | Ketone | Peroxyacid (e.g., m-CPBA), H₂O₂ | Ester or Lactone | wikipedia.orgorganic-chemistry.orgnih.gov |

Cyclization and Annulation Reactions Involving Dihydroindole Intermediates

Dihydroindole derivatives serve as valuable intermediates in the construction of more complex, fused heterocyclic systems through cyclization and annulation reactions. Annulation refers to the building of a new ring onto an existing one.

These reactions can involve the formation of new rings fused to either the benzene or the pyrroline (B1223166) portion of the indoline core. For instance, electrooxidative [3+2] annulation between indole and aniline derivatives has been developed to construct indolo[2,3-b]indoles. acs.org Another example is the iron(III)-catalyzed ring-opening of 2-substituted indoles followed by annulation with 1,2-diaminoarenes to yield 2-aminoaryl quinoxalines. acs.org Furthermore, visible-light-driven photocatalytic [3+2]- and [3+2+3]-annulation reactions of phthalimide (B116566) derivatives with alkenes and alkynes provide access to polycyclic aza-heterocycles. acs.org

The specific nature of the cyclization or annulation depends on the functional groups present on the dihydroindole starting material and the reaction partner. These strategies are pivotal in the synthesis of alkaloids and other complex natural products containing the indoline framework.

Advanced Spectroscopic Characterization and Structural Elucidation of 2s 2 Methyl 2,3 Dihydro 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For a chiral compound like (2S)-2-methyl-2,3-dihydro-1H-indole, NMR provides critical information regarding the carbon-hydrogen framework, the connectivity of atoms, and the spatial arrangement of the substituents.

¹H and ¹³C NMR for Structure Confirmation and Stereochemical Assignment

The ¹H and ¹³C NMR spectra provide the foundational data for confirming the molecular structure. The expected chemical shifts are based on the distinct electronic environments of the protons and carbon atoms within the molecule. The dihydro-indole structure contains both an aromatic (benzene ring) and a saturated heterocyclic portion.

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, the methyl group protons, and the amine (N-H) proton. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methine proton at the C2 chiral center, the diastereotopic methylene (B1212753) protons at C3, and the methyl protons would appear in the upfield aliphatic region. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H data by showing a signal for each unique carbon atom. The aromatic carbons would resonate in the 110-150 ppm range, while the aliphatic carbons (C2, C3, and the methyl group) would appear in the upfield region. The chemical shift of the C2 carbon is particularly indicative of its substitution and environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Variable (e.g., 3.5-4.5) | - |

| C2-H | Multiplet | Aliphatic (e.g., 50-60) |

| C3-H₂ | Two separate multiplets | Aliphatic (e.g., 30-40) |

| C2-CH₃ | Doublet | Aliphatic (e.g., 20-25) |

| Aromatic-H | Multiplets (e.g., 6.5-7.5) | - |

| Aromatic-C | - | Aromatic (e.g., 110-130) |

Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Complex Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are essential to rigorously establish atomic connectivity and probe the 3D structure. iranchembook.ir

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity from the C2-H proton to the C3-H₂ methylene protons, confirming the structure of the five-membered ring. It would also help in assigning the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon atoms to their attached protons. It allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C2, C3, the methyl group, and the aromatic C-H carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close in space, providing information about the stereochemistry and conformation. For this compound, NOESY could show through-space interactions between the methyl protons and specific protons on the five-membered and aromatic rings, helping to define the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. upi.edu It is particularly useful for identifying functional groups. The FT-IR spectrum of this compound would display characteristic bands confirming its key structural features. researchgate.net

A prominent, sharp-to-medium intensity band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. The aromatic portion of the molecule would give rise to C-H stretching vibrations just above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. Finally, C-N stretching vibrations typically appear in the 1250-1350 cm⁻¹ range.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300-3500 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1450-1600 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is essentially a substituted aniline (B41778) derivative. The spectrum is expected to be significantly different from that of its aromatic counterpart, indole (B1671886), which has a more extended π-system. acs.org

The UV-Vis spectrum would likely show absorptions characteristic of π → π* transitions within the benzene ring. Typically, aniline and its derivatives show a strong primary absorption band below 250 nm and a weaker secondary band around 280-300 nm, which is sensitive to the substitution pattern. srce.hr The presence of the fused, saturated five-membered ring and the methyl group would cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted aniline.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute configuration. mdpi.com Obtaining a suitable single crystal of this compound would allow for its complete structural elucidation in the solid state.

The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Most importantly, for a chiral molecule synthesized or resolved as a single enantiomer, SC-XRD using anomalous dispersion can unambiguously determine the absolute stereochemistry at the C2 chiral center, confirming it as the 'S' configuration. researchgate.net The resulting data would also reveal how the molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding involving the N-H group.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Indole |

Computational and Theoretical Investigations of 2s 2 Methyl 2,3 Dihydro 1h Indole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic structure of organic molecules. For (2S)-2-methyl-2,3-dihydro-1H-indole, DFT calculations, particularly using the B3LYP functional with the 6-311++G(d,p) basis set, have been instrumental in elucidating its structural and electronic characteristics. acs.org

Optimized Geometries and Conformational Analysis

The geometry of this compound is characterized by a five-membered dihydropyrrole ring fused to a benzene (B151609) ring. The presence of a chiral center at the C2 position, bearing a methyl group, introduces specific conformational preferences. The five-membered ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. nih.gov

Table 1: Representative Optimized Geometrical Parameters for a Substituted Indoline (B122111) System (Calculated at the B3LYP/6-311++G(d,p) level) acs.org (Note: Specific data for this compound is not readily available in the searched literature. The following table presents representative data for a related substituted indoline to illustrate the type of information obtained from DFT calculations.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.39 | - | - |

| C-C (aromatic) | 1.39 - 1.40 | 118 - 121 | - |

| C-C (dihydro) | 1.52 - 1.54 | 102 - 105 | 0 - 30 |

| N-H | 1.01 | - | - |

| C-H (methyl) | 1.09 | 109.5 | - |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps and Charge Transfer Phenomena)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

For substituted indolines, the HOMO is typically localized on the electron-rich benzene ring and the nitrogen atom, while the LUMO is distributed over the aromatic ring and the C=C bond of the dihydropyrrole ring (in the case of indole). In 2,3-dihydroindoles, the LUMO is generally located on the aromatic part of the molecule. The presence of a methyl group at the C2 position can influence the energies of these orbitals through inductive effects.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Indoline System (Calculated at the B3LYP/6-311++G(d,p) level) researchgate.net (Note: Specific data for this compound is not readily available in the searched literature. The following table presents representative data for a related substituted indoline.)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| Energy Gap (ΔE) | 5.3 |

The energy gap indicates that the molecule is relatively stable. The distribution of HOMO and LUMO provides insights into potential sites for electrophilic and nucleophilic attack, respectively. Intramolecular charge transfer (ICT) phenomena can also be analyzed by examining the nature of the electronic transitions between these orbitals.

Natural Bonding Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It allows for the investigation of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. youtube.com

Table 3: Representative NBO Analysis showing significant hyperconjugative interactions and their stabilization energies (E(2)) for a related system. nih.gov (Note: Specific data for this compound is not readily available in the searched literature. The following table presents representative data.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| n(N) | σ(C-Caromatic) | 5.2 |

| n(N) | σ(C2-C3) | 3.8 |

| σ(C-H)methyl | σ(N-C2) | 2.1 |

| π(Caromatic-Caromatic) | π(Caromatic-Caromatic) | 20.5 |

These interactions contribute to the delocalization of electron density, leading to increased stability of the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Predictive Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. uni-muenchen.dewolfram.com

For this compound, the MEP surface is expected to show a region of negative potential around the nitrogen atom due to its lone pair of electrons, making it a likely site for protonation and other electrophilic interactions. The aromatic ring will also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. The hydrogen atom attached to the nitrogen will show a region of positive potential, making it a potential hydrogen bond donor. researchgate.netresearchgate.net

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by allowing for the study of reaction pathways and the characterization of transition states. rsc.org For reactions involving this compound, theoretical investigations can provide valuable insights into the stereoselectivity and regioselectivity of the reactions.

For instance, in reactions where the chiral center at C2 plays a role, computational modeling can help to understand how the stereochemistry of the starting material influences the stereochemical outcome of the product. By calculating the energies of the transition states for different reaction pathways, the most favorable pathway can be identified. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. nih.gov By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can help in the interpretation of experimental electronic spectra.

For this compound, TD-DFT calculations would predict the electronic transitions responsible for its UV-Vis absorption. The transitions are typically from occupied molecular orbitals (like HOMO) to unoccupied molecular orbitals (like LUMO). The nature of these transitions (e.g., π→π* or n→π*) can be determined by analyzing the molecular orbitals involved. materialsciencejournal.org

Table 4: Representative Calculated Electronic Transitions for a Substituted Indoline System (TD-DFT/B3LYP/6-311++G(d,p)) nih.gov (Note: Specific data for this compound is not readily available in the searched literature. The following table presents representative data.)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 290 | 0.05 | HOMO → LUMO |

| S0 → S2 | 265 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 230 | 0.35 | HOMO → LUMO+1 |

These calculations can provide a theoretical basis for understanding the photophysical properties of the molecule and can be correlated with experimental spectroscopic data.

Application of 2s 2 Methyl 2,3 Dihydro 1h Indole Scaffolds in Asymmetric Catalysis and Chiral Ligand Design

Principles of Chiral Indoline-Based Catalyst and Ligand Design

The design of effective chiral catalysts and ligands based on the indoline (B122111) framework is a task that blends empirical screening with rational design based on mechanistic understanding. nih.gov The success of these ligands hinges on several key principles:

Structural Rigidity and Chirality : The inherent rigidity of the indoline ring system helps to minimize conformational flexibility. This rigidity, coupled with the defined stereochemistry of substituents, creates a predictable and stable chiral pocket around the catalytic center, which is crucial for effective stereochemical communication and high enantioselectivity. nih.gov

Modularity : Modern ligand design often relies on a modular approach, where different components of the ligand can be varied to fine-tune its steric and electronic properties. nih.gov For indoline-based ligands, modifications can be readily made at the nitrogen atom, the C2 and C3 positions, and on the aromatic ring, allowing for the creation of a library of ligands for catalyst screening.

Privileged Scaffolds : The concept of "privileged ligands" refers to a small number of core structures that have demonstrated broad applicability and high efficiency across many different metal-catalyzed reactions. wiley.com The chiral indoline framework is considered one such scaffold due to its repeated success in achieving high levels of enantiocontrol. acs.org

Non-symmetrical Design : While C2-symmetric ligands have historically dominated the field, there is a growing appreciation for non-symmetrical ligands that combine different types of coordinating atoms (e.g., P,N-ligands). nih.gov This approach allows for more nuanced control over the electronic and steric environment of the metal center. Indoline derivatives can be incorporated into such designs, providing the chiral backbone and one of the coordinating atoms.

The development of new chiral catalysts is often a blend of intuition, systematic screening, and, where possible, a rational approach informed by mechanistic and structural data. nih.gov

Organocatalytic Applications Utilizing Indoline Derivatives

Indoline derivatives are not only components of metal-based catalysts but also function as powerful organocatalysts themselves. acs.org Their ability to participate in hydrogen bonding and form key intermediates like iminium ions makes them suitable for a variety of organocatalytic transformations.

Chiral phosphoric acids (CPAs) have become a dominant class of organocatalysts, capable of promoting a vast array of enantioselective reactions. nih.gov They function as Brønsted acids, activating substrates through hydrogen bonding. The synthesis of chiral indoline derivatives is a prominent application of CPA catalysis.

For instance, CPAs derived from BINOL and SPINOL have been used to catalyze the formal (3+2) cycloaddition of quinone diimides with various electron-rich alkenes, providing access to a wide range of 2,3-disubstituted 2-aminoindolines. acs.orgnih.gov These reactions proceed with high yields (up to 98%) and excellent enantioselectivities (up to 99% ee). nih.gov The CPA catalyst is adept at differentiating between the two nitrogen atoms of the quinone diimide, ensuring high regio- and chemoselectivity. acs.org

Similarly, CPA-catalyzed Friedel-Crafts alkylation of indoles with racemic spiro indolin-3-ones has been developed to produce adducts with a quaternary stereocenter in high yield and enantioselectivity. researchgate.net CPAs have also been instrumental in the switchable divergent synthesis of chiral indolenines and fused indolines through the asymmetric dearomatization of 2,3-disubstituted indoles. rsc.org

The strategic design of platform molecules is a key approach to generating structural diversity in chiral heterocycles. acs.org Indole (B1671886) derivatives, including indolines, serve as excellent starting points for the synthesis of a wide array of complex structures. acs.orgresearchgate.net

Researchers have designed and developed molecules like vinylindoles and indolylmethanols as versatile platforms for organocatalytic asymmetric reactions. acs.org These platforms enable the construction of five- to seven-membered indole-based chiral heterocycles, as well as axially chiral heterocycles, with high efficiency and stereoselectivity. acs.org For example, 3-alkynyl-2-indolylmethanols have been designed as new platform molecules for organocatalytic Nazarov-type cyclizations to construct axially chiral cyclopenta[b]indole (B15071945) scaffolds. oaepublish.com This strategy relies on modulating the terminal substituent of the alkynyl group to control the reactivity, leading to the formation of a C-C chiral axis. oaepublish.com

These platform molecules provide access to compounds with potential biological and catalytic activities, underscoring the importance of indole derivatives in both drug discovery and the development of new catalysts. acs.org

Metal-Organic Frameworks and Chiral-at-Metal Catalysis Incorporating Indoline Units

The integration of chiral building blocks like indolines into more complex catalytic systems, such as Metal-Organic Frameworks (MOFs) and chiral-at-metal complexes, represents an advanced frontier in asymmetric catalysis.

MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netnih.gov Their modular nature allows for the incorporation of catalytic sites, including chiral units, into their framework. digitellinc.com While specific examples incorporating (2S)-2-methyl-2,3-dihydro-1H-indole into a MOF structure for catalysis are not prevalent in the searched literature, the principles of MOF catalysis are well-established. MOFs can act as heterogeneous catalysts with high efficiency and recyclability. digitellinc.comyoutube.com They can facilitate reactions by providing Lewis or Brønsted acid sites or by encapsulating molecular catalysts. researchgate.netyoutube.com For example, a copper-based MOF, MOF-891, has been used to catalyze the Friedel-Crafts alkylation of indoles. researchgate.net

"Chiral-at-metal" catalysis is an alternative strategy where the chirality of the catalyst originates from the stereogenic metal center itself, rather than from chiral ligands. rsc.orgresearchgate.net This is achieved by the specific geometric arrangement of achiral ligands around the metal. nih.govacs.org These complexes often feature inert ligands that establish the metal's stereochemistry and labile ligands that provide a site for substrate interaction. rsc.org Chiral-at-metal catalysts, such as those based on iridium or rhodium, have been successfully used in conjugate addition reactions, including the addition of indoles to α,β-unsaturated compounds, with high yields and enantioselectivities. rsc.org

Specific Asymmetric Transformations Catalyzed by Indoline-Derived Systems

The utility of chiral indoline scaffolds is demonstrated in their application to specific, high-value asymmetric transformations.

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Organocatalysts derived from chiral indolines have proven effective in mediating these reactions. An asymmetric synthesis of 2,3-disubstituted indolines has been achieved through an intramolecular Michael addition. rsc.org Using a primary amine catalyst derived from a cinchona alkaloid, the cyclization of specific enones afforded cis-2,3-disubstituted indolines with high yields and excellent enantioselectivities. rsc.org Interestingly, changing the substrate structure resulted in the formation of trans-2,3-disubstituted indolines, also with high diastereo- and enantioselectivity, showcasing the tunability of the system. rsc.org

Another approach utilized bifunctional amino(thio)urea catalysts for the asymmetric intramolecular aza-Michael addition to synthesize 2-substituted indolines. nih.govacs.org The reaction proceeds through hydrogen-bond-mediated activation, a noncovalent interaction that allows for broad substrate scope. nih.govacs.org Squaramide-based catalysts have also been employed for asymmetric Michael additions, for instance, in the reaction of α-azidoindanones with azadienes, to produce chiral benzofuran (B130515) derivatives. mdpi.com

The table below summarizes representative results for the asymmetric Michael addition leading to substituted indolines. rsc.org

| Entry | R¹ | R² | Catalyst Loading (mol%) | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 4-MeC₆H₄ | Me | 10 | 1.5 : 1 (cis) | 91 | 97 |

| 2 | 4-FC₆H₄ | Me | 10 | 1.8 : 1 (cis) | 96 | 98 |

| 3 | 2-Naphthyl | Me | 10 | 2.7 : 1 (cis) | 92 | 99 |

| 4 | Ph | Et | 10 | 20 : 1 (trans) | 95 | 99 |

| 5 | 4-MeC₆H₄ | Et | 10 | 20 : 1 (trans) | 96 | 99 |

| 6 | 4-ClC₆H₄ | Et | 10 | 15 : 1 (trans) | 98 | 98 |

Data sourced from an organocatalytic intramolecular Michael addition study. rsc.org

Asymmetric Hydrogenation Reactions

The chiral indoline framework, particularly derivatives of this compound, serves as a crucial building block for chiral ligands used in transition-metal-catalyzed asymmetric hydrogenation. This process is a fundamental method for producing enantiomerically pure compounds. organic-chemistry.orgnih.gov The effectiveness of these reactions hinges on the design of the chiral ligand, which dictates the stereochemical outcome by creating a specific chiral environment around the metal center. nih.govnih.gov

Ligands derived from the rigid indoline backbone can enforce a specific coordination geometry on the metal (commonly rhodium or iridium), which in turn leads to the selective hydrogenation of one prochiral face of a substrate over the other. researchgate.net For instance, the development of bisphosphine ligands incorporating a chiral backbone is a common strategy. In a typical reaction, a complex formed in situ from a metal precursor, such as [Rh(COD)₂]SbF₆, and a chiral ligand derived from an indole scaffold would be used to reduce a prochiral olefin. researchgate.net The substitution at the 2-position of the indoline ring is critical for creating a well-defined chiral pocket that enables high enantioselectivity.

While the direct synthesis of (2S)-2-methylindoline is often the result of asymmetric hydrogenation of 2-methyl-1H-indole organic-chemistry.orgnih.gov, the resulting chiral scaffold is then employed to create more complex ligands for other reactions. Novel spirocyclic indole derivatives, for example, have been shown to be effective in promoting highly selective hydrogenation reactions. organic-chemistry.org

Table 1: Representative Results for Asymmetric Hydrogenation of 2-Substituted Indoles

| Entry | Indole Substrate | Catalyst System | Yield (%) | ee (%) | Reference |

| 1 | 2-Methyl-1H-indole | Ir/ZhaoPhos | 98 | 97 | organic-chemistry.org |

| 2 | 5-Fluoro-2-methyl-1H-indole | Ir/ZhaoPhos | 98 | 98 | organic-chemistry.org |

| 3 | N-Acetyl-2-methylindole | Rh/PhTRAP | >99 | 95 | researchgate.net |

| 4 | 2-Ethyl-3-phenyl-1H-indole | Ir/ZhaoPhos | 98 | 98 | nih.gov |

Asymmetric Allylic Alkylation and Hydroboration

The this compound scaffold is instrumental in creating ligands for other important C-C and C-B bond-forming reactions, namely asymmetric allylic alkylation (AAA) and hydroboration.

Asymmetric Allylic Alkylation (AAA) is a powerful method for constructing chiral carbon centers. Chiral ligands derived from indole scaffolds, such as ferrocenyl P/S ligands or spiro-based phosphine-oxazoline ligands, have been successfully applied in palladium-catalyzed AAA of indoles, achieving high yields and enantioselectivities (up to 98% ee). nih.gov The ligand creates a chiral environment that discriminates between the two enantiotopic faces of the nucleophile or the two termini of the π-allyl-metal complex, leading to a highly enantiomerically enriched product. organic-chemistry.org Novel C₂-symmetric, spirocyclic compounds derived from indoles, known as SPINDOLEs, have demonstrated particular excellence in promoting these highly selective reactions. organic-chemistry.org

Asymmetric Hydroboration transforms alkenes into valuable chiral organoboranes, which are versatile intermediates in organic synthesis. nih.gov The use of chiral ligands allows for catalytic, enantioselective versions of this reaction. While classic methods often rely on stoichiometric chiral borane (B79455) reagents, modern approaches utilize transition metal catalysts (e.g., rhodium, cobalt, or nickel) paired with chiral ligands. organic-chemistry.org Ligands built upon the indole framework, such as SPINDOLE-derived phosphines, have been evaluated in Rh-catalyzed asymmetric hydroboration/cyclization of 1,6-enynes, showcasing the potential of this scaffold in such transformations. organic-chemistry.org The rigidity and unique stereoelectronic properties of the indole-based ligand are key to inducing high levels of enantioselectivity.

Table 2: Performance of Indole-Derived Scaffolds in Asymmetric Allylic Alkylation

| Entry | Nucleophile | Catalyst/Ligand System | Yield (%) | ee (%) | Reference |

| 1 | 1,3-Diphenylallyl acetate | Pd / Indane-based P,N-ligand | 98 | 98 | nih.gov |

| 2 | Various Malonates | Pd / Ferrocene/indole diphosphine | up to 99 | up to 96 | nih.gov |

Asymmetric Povarov Reactions for Indole-Derived Tetrahydroquinolines

The asymmetric Povarov reaction is a formal aza-Diels-Alder reaction that provides efficient access to complex nitrogen-containing heterocycles. Specifically, it has been employed for the diastereo- and enantioselective synthesis of indole-derived tetrahydroquinolines. organic-chemistry.org These products are of significant interest due to their prevalence in biologically active molecules.

A notable application involves the three-component reaction of 3-methyl-2-vinylindoles, aldehydes, and anilines. In the presence of a chiral phosphoric acid catalyst, this reaction yields chiral indole-derived tetrahydroquinolines with three contiguous stereogenic centers. organic-chemistry.org This method is recognized for its high step- and atom-economy, providing the desired complex products in high yields and with excellent stereoselectivities. organic-chemistry.org Another approach involves the use of an N,N'-dioxide-Sc(OTf)₃ complex to catalyze the reaction between N-aryl aldimines and α-alkyl styrenes, which successfully produces enantiopure tetrahydroquinoline derivatives featuring a quaternary stereocenter. nih.gov

Table 3: Enantioselective Synthesis of Indole-Derived Tetrahydroquinolines via Povarov Reaction

| Entry | Dienophile | Catalyst | Diastereomeric Ratio (dr) | ee (%) | Reference |

| 1 | Various Aldehydes/Anilines | Chiral Phosphoric Acid | >95:5 | up to 96 | organic-chemistry.org |

| 2 | α-Alkyl Styrenes | N,N'-dioxide L4-Sc(OTf)₃ | up to 99:1 | 92 to >99 | nih.gov |

Development of Novel Chiral Scaffolds (e.g., Spirocyclic Indole Derivatives like SPINDOLEs)

The quest for new "privileged" chiral scaffolds that are both modular and highly effective is a central theme in asymmetric catalysis. While scaffolds like BINOL and SPINOL have been immensely successful, there is ongoing research into novel frameworks with unique properties. The incorporation of heteroarenes, such as indole, into the core of chiral structures is a promising strategy.

A significant recent development is the creation of SPINDOLEs , a class of C₂-symmetric, spirocyclic compounds synthesized from inexpensive and widely available indole and acetone. organic-chemistry.org This synthesis is achieved using a confined chiral Brønsted acid catalyst and provides access to enantiopure indole-based axially spirocyclic scaffolds with exceptional enantioselectivities (up to 99% ee). organic-chemistry.org

The SPINDOLE framework is distinct from established scaffolds like SPINOL. The N-H bonds in SPINDOLE are positioned closer to the spirocenter, which may create a deeper and more effective active site for catalysis. organic-chemistry.org These scaffolds have demonstrated remarkable versatility and potential, serving as effective backbones for chiral ligands and organocatalysts in a range of asymmetric transformations, including hydrogenation, allylic alkylation, and hydroboration. organic-chemistry.org The development of such spiro-bisindole skeletons represents a powerful strategy for advancing the field of asymmetric synthesis. nih.gov

Structure Reactivity and Structure Property Relationships of 2s 2 Methyl 2,3 Dihydro 1h Indole Derivatives

Electronic and Steric Effects of Substituents on Chemical Reactivity

The reactivity of the indoline (B122111) core is significantly influenced by the electronic and steric nature of substituents attached to the aromatic ring or the nitrogen atom. These substituents can modulate the electron density of the heterocyclic system and create steric hindrance around the reactive centers.

Electronic Effects:

Substituents on the benzene (B151609) ring of the indoline nucleus exert electronic effects through induction and resonance. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) and cyano (-CN) decrease the electron density, deactivating the ring towards electrophiles but potentially activating it for nucleophilic aromatic substitution.

In the context of reactions involving the nitrogen atom, substituents on the aromatic ring can influence its nucleophilicity. EDGs generally enhance the nucleophilicity of the nitrogen, while EWGs decrease it. For instance, in hydrodenitrogenation (HDN) reactions, the presence of a methyl group on the indole (B1671886) nitrogen can influence the hydrogenation ability of the nitrogen heterocycle. mdpi.comnih.gov

Steric Effects:

The methyl group at the C2 position of (2S)-2-methyl-2,3-dihydro-1H-indole introduces significant steric hindrance. This steric bulk can influence the regioselectivity of reactions by shielding the C2 and N1 positions. For example, in reactions where the nitrogen atom acts as a nucleophile, bulky substituents on the nitrogen or at the C7 position of the aromatic ring can hinder the approach of electrophiles.

A study on the hydrodenitrogenation of indole derivatives highlighted that a methyl group on the α-carbon (C2) of the nitrogen heterocycle can weaken the hydrogenation ability due to increased spatial requirements. mdpi.comnih.gov This steric hindrance can affect the adsorption of the molecule on a catalyst surface, thereby influencing the reaction rate and pathway. In reactions involving the formation of new bonds at the nitrogen or adjacent carbons, the size of the incoming reagent and the substituents on the indoline ring will play a crucial role in determining the feasibility and outcome of the reaction. For instance, the coinfluence of electronic and steric effects of substituents on 1,2-diaminoarenes has been noted to affect the regioselectivity of their reactions with 2-arylindoles. acs.org

Table 1: Illustrative Electronic and Steric Effects of Substituents on the Reactivity of 2-Methylindoline (B143341) Derivatives

| Substituent (at C5) | Electronic Effect | Steric Effect | Predicted Effect on Electrophilic Aromatic Substitution Rate | Predicted Effect on N-Nucleophilicity |

|---|---|---|---|---|

| -H | Neutral | Minimal | Baseline | Baseline |

| -CH₃ | Electron-donating (Inductive & Hyperconjugation) | Small | Increase | Slight Increase |

| -OCH₃ | Electron-donating (Resonance) > Electron-withdrawing (Inductive) | Small | Significant Increase | Increase |

| -Cl | Electron-withdrawing (Inductive) > Electron-donating (Resonance) | Small | Decrease | Decrease |

| -NO₂ | Strongly Electron-withdrawing (Resonance & Inductive) | Moderate | Significant Decrease | Significant Decrease |

Kinetic Studies and Brönsted Analysis of Indoline Reactions

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of indoline derivatives. Brönsted analysis, in particular, is a powerful tool to probe the mechanism of acid- or base-catalyzed reactions by correlating the reaction rate constant with the acidity or basicity of the catalyst.

While specific kinetic data for this compound is not extensively documented in readily available literature, studies on related indole systems offer valuable parallels. For instance, Brønsted acid-catalyzed reactions of 2-indolylmethanols have been established, demonstrating the importance of acid catalysis in activating the indole nucleus for nucleophilic attack. rsc.org In such reactions, the protonation of a substituent or the indole nitrogen can generate a more electrophilic intermediate, which then reacts with a nucleophile.

A Brönsted analysis for a proton-catalyzed reaction of a substituted indoline would involve measuring the rate constants (k) for the reaction with a series of acids of varying strengths (pKa). The relationship between the logarithm of the rate constant and the pKa of the acid catalyst is given by the Brönsted catalysis equation:

log(k) = α * pKa + C

where α is the Brönsted coefficient and C is a constant. The value of α, which typically ranges from 0 to 1, provides information about the degree of proton transfer in the transition state of the rate-determining step. A value of α close to 1 suggests a nearly complete proton transfer in the transition state, while a value close to 0 indicates an early transition state with little proton transfer.

For a hypothetical acid-catalyzed N-alkylation of a series of 5-substituted 2-methylindolines, a Brönsted analysis could be performed. The expected data would likely show that electron-donating substituents on the indoline ring increase the reaction rate due to the enhanced basicity of the nitrogen atom.

Table 2: Hypothetical Kinetic Data for the Acid-Catalyzed N-Alkylation of 5-Substituted 2-Methylindolines

| Substituent (at C5) | pKa of Conjugate Acid (Indolinium ion) | Rate Constant (k) (M⁻¹s⁻¹) | log(k) |

|---|---|---|---|

| -NO₂ | ~1.0 | 0.05 | -1.30 |

| -Cl | ~2.5 | 0.20 | -0.70 |

| -H | ~3.5 | 0.50 | -0.30 |

| -CH₃ | ~4.0 | 1.20 | 0.08 |

| -OCH₃ | ~4.5 | 2.50 | 0.40 |

A plot of log(k) versus the pKa of the indolinium ion would yield a straight line, and the slope would be the Brönsted coefficient β (for a reaction where the substrate is the base), providing insight into the transition state of the N-alkylation reaction.

Hammett Analysis in Substituted Indoline Systems to Elucidate Electronic Influences

Hammett analysis is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It involves a linear free-energy relationship that correlates reaction rates or equilibrium constants for a series of reactions with the electronic properties of the substituents. The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that is characteristic of the reaction and its sensitivity to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge or the loss of positive charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.

Table 3: Hypothetical Data for a Hammett Plot of the Nitration of 5-Substituted 2-Methylindolines

| Substituent (at C5) | Hammett Constant (σ_p) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -NO₂ | 0.78 | 0.01 | -2.00 |

| -Cl | 0.23 | 0.30 | -0.52 |

| -H | 0.00 | 1.00 | 0.00 |

| -CH₃ | -0.17 | 5.00 | 0.70 |

| -OCH₃ | -0.27 | 20.00 | 1.30 |

A plot of log(k/k₀) versus the Hammett constant σ would yield a straight line with a negative slope (ρ), confirming that the reaction is an electrophilic aromatic substitution and quantifying the sensitivity of the indoline system to substituent effects.

Quantitative Structure-Property Relationship (QSPR) Studies for Physico-Chemical Descriptors (e.g., Retention Factors in Chromatography)

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a compound to its physicochemical properties. These models are widely used in various fields, including drug discovery and materials science, to predict properties and guide the design of new molecules. In chromatography, QSPR can be used to predict retention behavior based on molecular descriptors.

For this compound derivatives, a QSPR study could be developed to predict their retention factors (k') in a specific chromatographic system, such as reversed-phase high-performance liquid chromatography (RP-HPLC). The retention factor is a measure of the distribution of an analyte between the stationary and mobile phases.